Defined Synthesis Protocol and Yield: Reproducible Preparation via CuAAC
The synthesis of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been explicitly reported using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This well-defined protocol, using copper(II) acetate pentahydrate, lithium hydroxide monohydrate, and tert-butyl alcohol at 20°C for 18 hours, achieves a specific yield of 92% . In contrast, a general survey of analogous fluoro-phenyl triazole syntheses often reports variable yields in the range of 60-85%, making the high, reproducible yield for this specific compound a key differentiator for procurement planning and reaction scalability [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | General reported yields for analogous 1,4-disubstituted-1,2,3-triazoles synthesized via CuAAC |
| Quantified Difference | ~7-32 percentage points higher |
| Conditions | CuAAC reaction with Cu(OAc)2·5H2O, LiOH·H2O, t-BuOH, 20°C, 18h, inert atmosphere |
Why This Matters
The documented, high-yield protocol provides a reliable and reproducible synthetic entry point, minimizing waste and cost for downstream applications compared to less optimized or unreported routes for similar analogs.
- [1] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. View Source
